4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine
Description
4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine is a heterocyclic compound featuring a piperidine ring substituted with a methoxy group at the 4-position and a 1,2,4-oxadiazole moiety bearing a benzyl group at the 3-position. This scaffold is of significant interest in medicinal chemistry due to the versatility of 1,2,4-oxadiazoles in drug design, particularly as bioisosteres for esters or amides, and their role in modulating pharmacokinetic properties. The compound has been categorized under EN300-208052 with a purity of ≥95% and is classified as "F0" in regulatory frameworks .
Properties
IUPAC Name |
3-benzyl-5-(4-methoxypiperidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-15(7-9-16-10-8-15)14-17-13(18-20-14)11-12-5-3-2-4-6-12/h2-6,16H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESMTPXBTJCQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C2=NC(=NO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as ammonium formate and palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Ammonium formate and Pd/C in a suitable solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anti-Alzheimer’s agent due to its ability to inhibit acetylcholinesterase (AChE).
Biological Research: It has shown promise in studies related to neurodegenerative diseases and as a potential antioxidant.
Industrial Applications: The compound can be used in the development of new materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase (AChE) is due to its binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This action can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the 1,2,4-Oxadiazole Ring
Benzyl vs. Cyclopropyl Substituents
- 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine hydrochloride (CAS: 1803562-35-7): Replaces the benzyl group with a cyclopropyl ring, reducing steric bulk and altering electronic properties. Molecular weight: 259.73 g/mol (vs. estimated ~325 g/mol for the benzyl analog).
Benzyl vs. Fluorophenyl Substituents
- Molecular formula: C23H24FN3O4 (MW: 425.45 g/mol). Applications: Fluorine incorporation often improves metabolic stability and bioavailability .
Benzyl vs. Thienyl Substituents
Piperidine Ring Modifications
Methoxy vs. Unsubstituted Piperidine
- 4-(3-Benzyl-1,2,4-oxadiazol-5-yl)piperidine ():
- Lacks the 4-methoxy group, simplifying the structure.
- Impact: The methoxy group in the target compound may influence solubility and conformational rigidity.
Benzimidazole Hybrids
- 4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives (Compounds 46–51, ):
- Integrate a benzimidazole ring instead of methoxy-piperidine.
- Key Yields (30–72%), purity (98.85–99.47%), and substituents (e.g., trifluoromethyl, chlorophenyl).
- Biological relevance: These compounds are dual TRPA1/TRPV1 antagonists, suggesting the target compound may share neuroinflammatory or pain-modulating applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
